1-(4-chlorophenyl)-3-[(5Z)-5-(1H-indol-3-ylmethylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]pyrrolidine-2,5-dione
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Overview
Description
1-(4-chlorophenyl)-3-{5-[(1H-indol-3-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl}pyrrolidine-2,5-dione is a complex organic compound that features a unique combination of functional groups, including an indole moiety, a thiazolidinone ring, and a pyrrolidine-2,5-dione structure. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and diverse chemical reactivity.
Preparation Methods
The synthesis of 1-(4-chlorophenyl)-3-{5-[(1H-indol-3-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl}pyrrolidine-2,5-dione typically involves multi-step organic reactions. One common synthetic route begins with the preparation of the indole derivative, followed by the formation of the thiazolidinone ring through cyclization reactions.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The indole moiety can be oxidized under specific conditions to form corresponding oxo derivatives.
Reduction: The thiazolidinone ring can be reduced to yield thiazolidine derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Major products formed from these reactions include oxidized indole derivatives, reduced thiazolidine compounds, and substituted chlorophenyl derivatives .
Scientific Research Applications
Chemistry: It serves as a versatile building block for the synthesis of complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 1-(4-chlorophenyl)-3-{5-[(1H-indol-3-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl}pyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. For instance, it can inhibit cyclooxygenase enzymes, leading to reduced inflammation. The compound’s indole moiety allows it to interact with various biological receptors, modulating their activity and resulting in therapeutic effects .
Comparison with Similar Compounds
Similar compounds to 1-(4-chlorophenyl)-3-{5-[(1H-indol-3-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl}pyrrolidine-2,5-dione include other indole derivatives and thiazolidinone compounds. its unique combination of functional groups and structural features sets it apart from other compounds. For example:
Indole Derivatives: Compounds like 1-(4-chlorophenyl)-2-hydroxy-2-(1H-indol-3-yl)ethanone share the indole moiety but lack the thiazolidinone and pyrrolidine-2,5-dione structures.
Thiazolidinone Compounds: Compounds such as 3-(4-chlorophenyl)-4-oxo-1,3-thiazolidin-5-ylidene derivatives share the thiazolidinone ring but do not possess the indole and pyrrolidine-2,5-dione moieties.
This unique combination of functional groups contributes to its distinct chemical reactivity and biological activities, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C22H14ClN3O3S2 |
---|---|
Molecular Weight |
468.0 g/mol |
IUPAC Name |
1-(4-chlorophenyl)-3-[4-hydroxy-5-[(Z)-indol-3-ylidenemethyl]-2-sulfanylidene-1,3-thiazol-3-yl]pyrrolidine-2,5-dione |
InChI |
InChI=1S/C22H14ClN3O3S2/c23-13-5-7-14(8-6-13)25-19(27)10-17(20(25)28)26-21(29)18(31-22(26)30)9-12-11-24-16-4-2-1-3-15(12)16/h1-9,11,17,29H,10H2/b12-9+ |
InChI Key |
QOKFCEQGIJFIAN-FMIVXFBMSA-N |
Isomeric SMILES |
C1C(C(=O)N(C1=O)C2=CC=C(C=C2)Cl)N3C(=C(SC3=S)/C=C/4\C=NC5=CC=CC=C54)O |
Canonical SMILES |
C1C(C(=O)N(C1=O)C2=CC=C(C=C2)Cl)N3C(=C(SC3=S)C=C4C=NC5=CC=CC=C54)O |
Origin of Product |
United States |
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